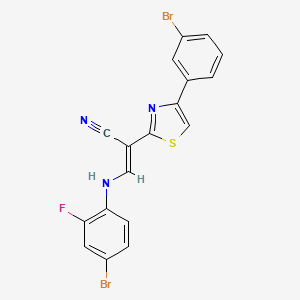
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H10Br2FN3S and its molecular weight is 479.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of halogen substituents (bromo and fluoro groups) on the phenyl rings enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.
Molecular Formula
- Molecular Formula : C17H14Br2F1N2S
- Molecular Weight : 420.18 g/mol
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives, including our compound of interest, as antitumor agents . The thiazole moiety has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines like A-431 and Jurkat, indicating strong antiproliferative activity .
Case Study: Cytotoxicity Testing
In a comparative study, a series of thiazole derivatives were synthesized and tested for their cytotoxicity:
- Compound A : IC50 = 1.61 µg/mL
- Compound B : IC50 = 1.98 µg/mL
The structural modifications significantly affected their potency, emphasizing the importance of electron-donating groups at specific positions on the phenyl ring .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . Several thiazole derivatives have been evaluated for their effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial properties .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Electron-withdrawing groups at the ortho position enhance activity.
- Substituents on the phenyl ring play a critical role in modulating biological activity.
- The presence of both bromo and fluoro groups contributes to increased potency due to enhanced electron density and lipophilicity .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | IC50 (µg/mL) | Remarks |
|---|---|---|---|
| (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile | Antitumor | TBD | Requires further testing |
| Compound A | Antitumor | 1.61 | Effective against A-431 cells |
| Compound B | Antitumor | 1.98 | Effective against Jurkat cells |
| Thiazole Derivative X | Antimicrobial | 0.22 - 0.25 | Active against S. aureus |
属性
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2FN3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-16-5-4-14(20)7-15(16)21/h1-7,9-10,23H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBAMDRIIBLOJK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














